2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 2029242-89-3
VCID: VC2605610
InChI: InChI=1S/C14H20BrNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2
SMILES: C1CN(CCC1CCO)CC2=CC(=CC=C2)Br
Molecular Formula: C14H20BrNO
Molecular Weight: 298.22 g/mol

2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol

CAS No.: 2029242-89-3

VCID: VC2605610

Molecular Formula: C14H20BrNO

Molecular Weight: 298.22 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol - 2029242-89-3

Description

The compound 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol is a complex organic molecule that incorporates a piperidine ring, a bromobenzyl group, and an ethanol moiety. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its characteristics and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol likely involves several steps, including:

  • Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, such as the reaction of diethylenetriamine with a suitable alkylating agent.

  • Bromobenzyl Group Attachment: The 3-bromobenzyl group can be attached via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine derivative.

  • Ethanol Moiety Introduction: The ethanol group can be introduced through a reduction reaction of an appropriate carbonyl compound or via a nucleophilic addition reaction.

Potential Applications

Compounds with similar structures, such as piperidine derivatives, are often used in medicinal chemistry for their potential biological activities. These include interactions with various receptors and enzymes, which can lead to applications in pharmaceuticals, particularly in the fields of neurology and psychiatry.

Research Findings and Data

While specific research findings on 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol are not available, related compounds like tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate have shown potential in scientific research, especially in organic synthesis and medicinal chemistry.

Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightPrimary Use
2-Bromo-1-(piperidin-4-yl)ethan-1-oneC7H12BrNO206.08 g/molOrganic Synthesis
tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamateC17H24BrN2O2Not specifiedMedicinal Chemistry
1-(4-Bromopiperidin-1-yl)ethanoneC7H12BrNO206.08 g/molOrganic Synthesis
CAS No. 2029242-89-3
Product Name 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol
Molecular Formula C14H20BrNO
Molecular Weight 298.22 g/mol
IUPAC Name 2-[1-[(3-bromophenyl)methyl]piperidin-4-yl]ethanol
Standard InChI InChI=1S/C14H20BrNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2
Standard InChIKey UCTPMMVUAWCUJN-UHFFFAOYSA-N
SMILES C1CN(CCC1CCO)CC2=CC(=CC=C2)Br
Canonical SMILES C1CN(CCC1CCO)CC2=CC(=CC=C2)Br
PubChem Compound 121200198
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

298.2179 g/mol